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Compound of Interest |

Compound Name: BMS-986118
CAS No.: 1610562-74-7
Cat. No.: B606284
. J

Executive Summary

BMS-986118 is a potent, selective, and orally bioavailable GPR40 (FFAR1) agonist developed
for the treatment of Type 2 Diabetes. Unlike earlier GPR40 agonists, it exhibits a dual
mechanism of action, stimulating both glucose-dependent insulin secretion (GDIS) and incretin
(GLP-1) secretion.

This Application Note provides a standardized protocol for formulating BMS-986118 for oral
administration (PO) in rodent models. The recommended formulation is a suspension in 0.5%
Methylcellulose (MC) + 0.1% Tween 80, which ensures optimal homogeneity, stability, and
bioavailability (F% > 47% in rats, ~100% in mice).

Compound Overview & Physicochemical
Properties[1][2][3]

Understanding the physicochemical nature of BMS-986118 is critical for successful formulation.
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Property Description
Compound Name BMS-986118
Chemical Class Dihydropyrazole derivative

GPR40 (FFAR1) Full Agonist (Dual MOA: Insulin
& GLP-1)

Mechanism

Physical Form White solid (Neutral form)

Lipophilic acid; low solubility in water; soluble in
Solubility Profile organic solvents (DMSO) and basic aqueous
buffers.[1]

Hydrophobicity requires a wetting agent
Key Challenge (surfactant) and a suspending agent to prevent

agglomeration during oral gavage.

Formulation Strategy
Vehicle Selection: The "Gold Standard" Suspension

For sub-chronic and chronic efficacy studies (e.g., 14-28 days), a suspension formulation is
superior to solution formulations (e.g., high % PEG) due to lower excipient toxicity and better
tolerability in rodents.

e Primary Vehicle: 0.5% (w/v) Methylcellulose (400 cP) + 0.1% (w/v) Tween 80 in Deionized
Water.

o Rationale:

o Methylcellulose (MC): Increases viscosity to prevent particle sedimentation, ensuring dose

uniformity.

o Tween 80 (Polysorbate 80): Acts as a wetting agent to reduce surface tension, allowing
the hydrophobic BMS-986118 powder to disperse rather than float.

Alternative Solution Formulation (PK Studies Only)
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For single-dose Pharmacokinetic (PK) studies where rapid absorption is critical, a co-solvent
system may be used.

» Vehicle: 10% DMSO + 40% PEG 400 + 50% Water.
e Note: Avoid this for chronic dosing due to potential Gl irritation from DMSO/PEG.

Detailed Protocol: Preparation of Oral Suspension

Target Concentration: 0.1 mg/mL to 1.0 mg/mL (Typical dose range: 1-10 mg/kg at 10 mL/kg
volume).

Reagents & Equipment
 BMS-986118 (Solid substance)[2]

o Methylcellulose (400 cP viscosity grade)

o Tween 80 (Polysorbate 80)

» Sterile Water for Injection or Deionized Water
o Mortar and Pestle (Agate preferred)

e Probe Sonicator (optional) or Bath Sonicator

e Magnetic Stir Plate

Step-by-Step Workflow

Step 1: Vehicle Preparation (Bulk Stock)
o Heat 30% of the required volume of deionized water to ~80°C.

o Slowly disperse the Methylcellulose (MC) powder (0.5% w/v) into the hot water while stirring
vigorously to prevent clumping.

o Add the remaining cold water to the mixture while stirring. The solution will clear as it cools
(MC dissolves at low temperatures).
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e Add Tween 80 (0.1% w/v) and stir until a clear, homogeneous solution is obtained.
o Storage: Store at 4°C for up to 1 month.
Step 2: Compound Dispersion (Daily Dosing)

o Weighing: Accurately weigh the required amount of BMS-986118 into a mortar or a glass
vial.

o Wetting (Critical): Add a small volume of the Vehicle (or pure Tween 80 if available) dropwise
to the powder.

 Trituration: Grind the wetted powder with a pestle to break up aggregates and form a
smooth, lump-free paste. Do not add the bulk vehicle yet.

 Dilution: Gradually add the Vehicle in small increments (geometric dilution), mixing
thoroughly after each addition to maintain suspension.

o Transfer: Transfer the suspension to the final dosing vial. Rinse the mortar with the
remaining vehicle to ensure full recovery.

o Homogenization: Vortex for 2 minutes. If particles are visible, sonicate in a water bath for 5—
10 minutes (keep temperature <40°C).

Visual Workflow (DOT Diagram)

Start: BMS-986118 Solid

Weigh Compound it

Ready for Dosing

Click to download full resolution via product page

Figure 1: Step-by-step workflow for preparing the BMS-986118 oral suspension.

Dosing Administration Guidelines
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Parameter Mouse (C57BLI6, db/db) Rat (Sprague-Dawley, ZDF)
Dose Volume 10 mL/kg 5-10 mL/kg
Needle Size 20G - 22G feeding needle 16G - 18G feeding needle
Frequency QD (Once Daily) QD (Once Daily)

) Optional (4h fast improves )
Fasting _ _ Optional

absorption consistency)

Recommended Dose 1-10 mg/kg 0.3 - 3 mg/kg

Important Note: Always stir the suspension on a magnetic plate between dosing individual

animals to ensure the concentration remains uniform.

Pharmacokinetics & Expected Results[3][6][7]

BMS-986118 demonstrates excellent oral bioavailability in rodents when formulated correctly.

Reference PK Parameters (Oral Dose):

Parameter Mouse Rat
Bioavailability (%F) ~100% ~47%
T_max (hr) 05-1.0 05-20
Half-life (T_1/2) ~3.1 hours ~4.0 hours

Increased active GLP-1;

Efficacy Endpoint ]
Reduced HbAlc (chronic)

Reduced Glucose Excursion
(OGTT)

Data derived from Shi et al. (2018).[1]

Quality Control & Troubleshooting

Self-Validating the Protocol:
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e Visual Check: The suspension should appear opaque and milky white. No large clumps or
"floaters” should be visible.

» Syringeability: The formulation must pass through the gavage needle without clogging. If
clogging occurs, the particle size is too large—repeat the trituration/sonication step.

» Stability: Prepare fresh weekly. Store at 4°C. Re-suspend (vortex) vigorously before every
use.

Troubleshooting Table:

Issue Cause Solution

] Add more Tween 80 to the
Poor wetting

Powder floating on top ) initial wetting step; use a
(hydrophobic)
mortar/pestle.

Increase sonication time;
Needle clogging Large particle aggregates ensure geometric dilution was

followed.

| Inconsistent PK data | Sedimentation during dosing | Keep vial on a magnetic stirrer during
the dosing session. |
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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